molecular formula C17H13ClN2O B3026988 8-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride CAS No. 1203127-15-4

8-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride

Cat. No.: B3026988
CAS No.: 1203127-15-4
M. Wt: 296.7 g/mol
InChI Key: ZOKRMUBLUWGSDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride is a chemical compound that has gained significant attention in the field of medical, environmental, and industrial research. It has a molecular formula of C17H14Cl2N2O and a molecular weight of 333.21 .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of new series of pyridine and fused pyridine derivatives involved the creation of isoquinoline and naphthyridine derivatives, showcasing the versatility of pyridine carbonitriles in generating diverse chemical structures with potential applications in various fields of chemistry (S. A. Al-Issa, 2012).
  • In another study, pyridine hydrochloride was utilized as a reagent for synthesizing o-chloro hydroxy derivatives in the pyridine and quinoline series, demonstrating the compound's efficiency in the synthesis of chloro compounds from bromo derivatives (F. Mongin et al., 1996).
  • Research on 8-Hydroxy-2-methylquinolinium tetrachlorido(pyridine-2-carboxylato-κ2 N,O)stannate(IV) revealed the N,O-chelation by a pyridine-2-carboxylate in a cis-SnNOCl4 octahedral geometry, providing insights into the structural properties of metal-organic frameworks (E. Najafi et al., 2011).

Chemical Reactivity and Applications

  • Schiff bases derived from 3-Amino-2H-pyrano[2,3-b]quinolin-2-ones were synthesized and tested for antifungal activities, demonstrating the potential of quinoline derivatives in medicinal chemistry (S. Rajendran & R. Karvembu, 2002).
  • A study on the modification of chitosan with ethoxycarbonyl and 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments highlighted the incorporation of pyridine derivatives into natural biopolymers, indicating their utility in enhancing biopolymer functionalities (A. Levov et al., 2011).

Properties

IUPAC Name

8-ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c1-2-11-5-3-7-13-14(17(18)21)9-15(20-16(11)13)12-6-4-8-19-10-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKRMUBLUWGSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride
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8-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride
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8-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride
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8-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride

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